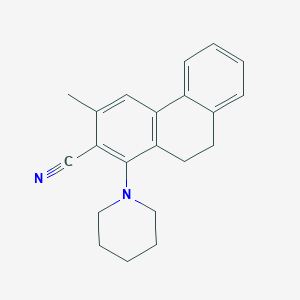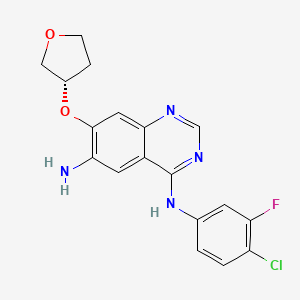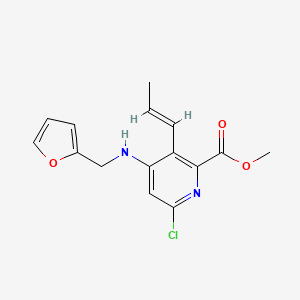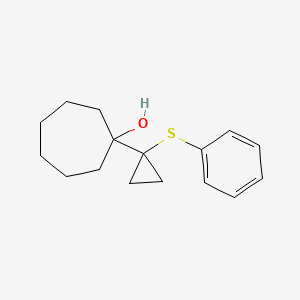
1-(1-(Phenylthio)cyclopropyl)cycloheptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Phenylthio)cyclopropyl)cycloheptanol is an organic compound with the molecular formula C16H22OS It is characterized by a cyclopropyl group attached to a cycloheptanol ring, with a phenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol typically involves the reaction of cyclopropyl derivatives with phenylthio compounds under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and advanced catalytic systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives .
Scientific Research Applications
1-(1-(Phenylthio)cyclopropyl)cycloheptanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity to enzymes and receptors. The phenylthio group may participate in hydrophobic interactions and electron transfer processes, affecting the compound’s overall activity .
Comparison with Similar Compounds
Cycloheptanol: Lacks the phenylthio and cyclopropyl groups, making it less rigid and less hydrophobic.
Phenylthio-cyclopropane: Similar in having the phenylthio group but lacks the cycloheptanol ring.
Cyclopropyl-cycloheptanol: Similar in having the cyclopropyl and cycloheptanol groups but lacks the phenylthio group.
Uniqueness: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol is unique due to the combination of the cyclopropyl, cycloheptanol, and phenylthio groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs .
Properties
Molecular Formula |
C16H22OS |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(1-phenylsulfanylcyclopropyl)cycloheptan-1-ol |
InChI |
InChI=1S/C16H22OS/c17-15(10-6-1-2-7-11-15)16(12-13-16)18-14-8-4-3-5-9-14/h3-5,8-9,17H,1-2,6-7,10-13H2 |
InChI Key |
NZERYBXZWGPKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2(CC2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)

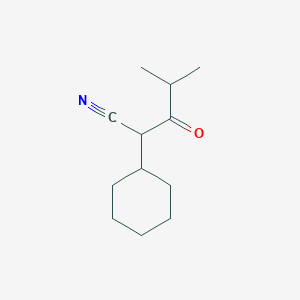
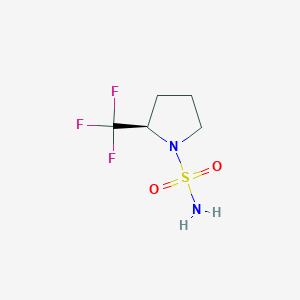
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
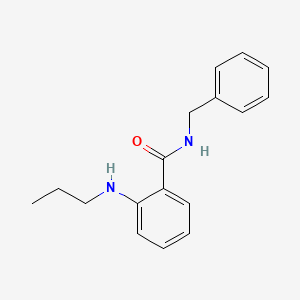

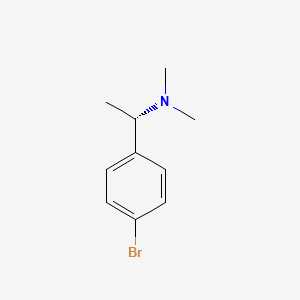
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
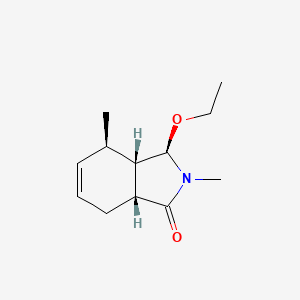
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
